The Discovery of Migrastatin from Streptomyces sp.: A Technical Guide for Researchers
The Discovery of Migrastatin from Streptomyces sp.: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the discovery, biosynthesis, and mechanism of action of migrastatin, a potent inhibitor of cancer cell migration isolated from Streptomyces sp. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product and its derivatives.
Introduction
Metastasis, the spread of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The process of metastasis is complex and involves the migration and invasion of cancer cells through the extracellular matrix. Migrastatin, a 14-membered macrolide, was first isolated from the cultured broth of Streptomyces sp. MK929-43F1 as a novel inhibitor of tumor cell migration.[1][2] Subsequent studies have identified other Streptomyces species, such as Streptomyces platensis, as producers of migrastatin and its analogs.[3] This guide details the scientific journey from the discovery of migrastatin to the elucidation of its molecular target and biosynthetic pathway, providing a comprehensive resource for further research and development.
Fermentation and Isolation of Migrastatin
The production of migrastatin from Streptomyces sp. involves a multi-step process of fermentation, extraction, and purification. The following protocols are based on methodologies described in the scientific literature.
Fermentation Protocol
A two-stage fermentation process is typically employed for the production of migrastatin.
Seed Culture:
-
Prepare a seed medium containing (per liter): 10 g glucose, 10 g soluble starch, 5 g yeast extract, 5 g peptone, and 1 g NaCl. Adjust the pH to 7.0.
-
Inoculate the seed medium with a spore suspension or a vegetative culture of Streptomyces sp.
-
Incubate the seed culture at 28°C for 2 days on a rotary shaker at 250 rpm.[4]
Production Culture:
-
Prepare a production medium with a similar composition to the seed medium.
-
Inoculate the production medium with 5% (v/v) of the seed culture.
-
Incubate the production culture at 28°C for 4-5 days on a rotary shaker at 250 rpm.[4] To enhance the recovery of migrastatin, Amberlite® XAD-16 resin can be added to the production medium to adsorb the secreted product.
Isolation and Purification Protocol
The following is a general workflow for the isolation and purification of migrastatin from the fermentation broth.
Experimental Workflow for Migrastatin Isolation
Caption: A generalized workflow for the isolation and purification of migrastatin.
-
Extraction: The fermentation broth is centrifuged to separate the supernatant from the mycelia. The supernatant is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and tested for their inhibitory activity on cancer cell migration.
-
Sephadex LH-20 Chromatography: Active fractions from the silica gel chromatography are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative reverse-phase HPLC to obtain pure migrastatin.
Biological Activity of Migrastatin and its Analogs
Migrastatin and its synthetic analogs have demonstrated potent inhibitory effects on the migration and invasion of various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell migration are often in the micromolar to nanomolar range.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Migrastatin | EC17 (mouse esophageal cancer) | Wound Healing | 6 µM | |
| Migrastatin | EC17 (mouse esophageal cancer) | Chemotaxis | 2 µM | |
| Migrastatin (purified) | EC17 (mouse esophageal cancer) | Wound Healing | 20.5 µM | |
| MGSTA-5 (Macroketone) | 4T1 (mouse mammary cancer) | Boyden Chamber | ~100 nM | |
| MGSTA-5 (Macroketone) | MDA-MB-231 (human breast cancer) | Boyden Chamber | ~350 nM | |
| MGSTA-6 | CMT-W1 (canine mammary cancer) | Trans-well Migration | 66.11 µM | |
| MGSTA-6 | CMT-W1M (canine mammary cancer) | Trans-well Migration | 54.89 µM | |
| MGSTA-6 | CMT-W2 (canine mammary cancer) | Trans-well Migration | 51.10 µM |
Mechanism of Action: Targeting the Actin-Bundling Protein Fascin
The primary molecular target of migrastatin and its analogs has been identified as fascin , an actin-bundling protein that plays a crucial role in the formation of filopodia and other actin-rich structures essential for cell migration.
Proposed Mechanism of Migrastatin Action
Caption: Migrastatin inhibits cell migration by targeting fascin.
Fascin cross-links actin filaments into tight, parallel bundles, providing the structural core of filopodia, which act as sensory and migratory organelles for the cell. By binding to one of the actin-binding sites on fascin, migrastatin analogs sterically hinder the interaction between fascin and actin filaments. This disruption of fascin's actin-bundling activity leads to a reduction in the formation of stable filopodia, thereby impairing the cell's ability to migrate and invade surrounding tissues.
Biosynthesis of Iso-migrastatin in Streptomyces platensis
The biosynthetic gene cluster for iso-migrastatin, a precursor to migrastatin, has been identified and characterized in Streptomyces platensis. The biosynthesis is governed by a single gene cluster that features an acyltransferase-less type I polyketide synthase (PKS). Iso-migrastatin is believed to be the nascent product, which then undergoes non-enzymatic rearrangements to form migrastatin and other related compounds like the dorrigocins.
Proposed Biosynthetic Pathway of Iso-migrastatin
Caption: The proposed biosynthetic pathway of iso-migrastatin in S. platensis.
The biosynthetic machinery involves a set of core polyketide synthase genes (mgsEFG), a discrete acyltransferase (mgsH), and several post-PKS tailoring enzymes (mgsIJK) that modify the polyketide backbone to yield the final product.
Conclusion and Future Directions
The discovery of migrastatin from Streptomyces sp. has opened up a new avenue for the development of anti-metastatic cancer therapies. The elucidation of its mechanism of action, targeting the key cytoskeletal protein fascin, provides a clear rationale for its potent inhibition of cell migration. Furthermore, the characterization of the iso-migrastatin biosynthetic gene cluster in Streptomyces platensis offers opportunities for biosynthetic engineering to generate novel and potentially more potent analogs. Future research in this area will likely focus on the total synthesis of simplified and more drug-like migrastatin analogs, as well as the exploration of combination therapies with existing cytotoxic agents to combat cancer metastasis more effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving fascin inhibitors to block tumor cell migration and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Migrastatin Analogues Inhibit Canine Mammary Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iso-Migrastatin, Migrastatin, and Dorrigocin Production in Streptomyces platensis NRRL 18993 Is Governed by a Single Biosynthetic Machinery Featuring an Acyltransferase-less Type I Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
